1-((2-Hydroxyethyl)amino)propan-2-ol
CAS No.: 6579-55-1
Cat. No.: VC1965813
Molecular Formula: C5H13NO2
Molecular Weight: 119.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6579-55-1 |
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Molecular Formula | C5H13NO2 |
Molecular Weight | 119.16 g/mol |
IUPAC Name | 1-(2-hydroxyethylamino)propan-2-ol |
Standard InChI | InChI=1S/C5H13NO2/c1-5(8)4-6-2-3-7/h5-8H,2-4H2,1H3 |
Standard InChI Key | GBAXGHVGQJHFQL-UHFFFAOYSA-N |
SMILES | CC(CNCCO)O |
Canonical SMILES | CC(CNCCO)O |
Introduction
Chemical Identity and Structure
1-((2-Hydroxyethyl)amino)propan-2-ol belongs to the aminoalcohol class of compounds, containing both amine and hydroxyl functional groups. Its structural characteristics enable it to participate in various chemical reactions and applications across different industries.
Table 1: Chemical Identity Information
Parameter | Information |
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CAS Number | 6579-55-1 |
Molecular Formula | C5H13NO2 |
Molecular Weight | 119.16 g/mol |
SMILES Notation | CC(O)CNCCO |
IUPAC Name | 1-((2-Hydroxyethyl)amino)propan-2-ol |
Synonyms | Ethanolisopropanolamine, 2-Propanol, 1-[(2-hydroxyethyl)amino]-, NSC 86953 |
EC Number | 229-507-7 |
The compound features a propan-2-ol backbone with a 2-hydroxyethylamino substituent at the 1-position. This arrangement of functional groups confers unique chemical properties that make it valuable in multiple applications .
Physical Properties
The physical properties of 1-((2-Hydroxyethyl)amino)propan-2-ol determine its behavior in different environments and influence its handling and storage requirements.
Table 2: Physical Properties
The high boiling point of 1-((2-Hydroxyethyl)amino)propan-2-ol indicates strong intermolecular forces, likely due to hydrogen bonding between the hydroxyl and amino groups. This property affects its distillation and purification processes in industrial settings .
Chemical Properties
The chemical behavior of 1-((2-Hydroxyethyl)amino)propan-2-ol is largely determined by its functional groups: a secondary amine and two hydroxyl groups. These functional groups enable it to participate in various reactions:
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Hydrogen Bonding: Both the hydroxyl and amino groups can form hydrogen bonds with appropriate acceptors, contributing to its solubility in water and polar solvents .
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Nucleophilic Activity: The amine group can function as a nucleophile in substitution reactions, making it useful in synthetic applications .
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Hydroxyl Reactivity: The hydroxyl groups can undergo esterification, oxidation, and other transformations typical of alcohols .
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Cross-linking Ability: The compound can function as a cross-linking agent, particularly in polyurethane chemistry, due to its bifunctional nature .
Synthesis Methods
Several methods have been documented for the synthesis of 1-((2-Hydroxyethyl)amino)propan-2-ol and related aminoalcohols. The most common approaches involve nucleophilic substitution reactions.
Synthesis from β-Chloropropanol
A direct method involves the reaction of β-chloropropanol with aminoethanol:
Table 3: Reaction Conditions for β-Chloropropanol Method
Parameter | Condition |
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Reactants | β-Chloropropanol, 2-Aminoethanol |
Catalyst | KI or KBr |
Temperature | 80-140°C |
Pressure | Typically elevated (autoclave) |
Duration | 20-25 hours |
Yield | 72-78% |
In a specific example from the literature, 30g of β-chloropropanol and 0.5g of KBr were added to a high-pressure reaction vessel with a stirrer. After purging with nitrogen, 100g of liquid ammonia was introduced. The mixture was gradually heated to about 90°C and maintained for approximately 25 hours. After cooling and filtering, 17.2g of light yellow 1-((2-hydroxyethyl)amino)propan-2-ol was obtained, representing a yield of 72.3% .
Alternative Synthesis Route
An alternative approach involves the amination of propylene oxide derivatives:
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React propylene oxide with hydrochloric acid to form chloropropanol
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React chloropropanol with aminoethanol under basic conditions
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Purify the product through distillation or recrystallization
Applications
1-((2-Hydroxyethyl)amino)propan-2-ol has diverse applications across multiple industries, leveraging its unique chemical properties:
Industrial Applications
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Polyurethane Chemistry: Functions as a cross-linking agent in polyurethane production, contributing to the mechanical properties of the final product .
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Thermal Expansion Agent: Used as a dry weight and thermal expansion agent in various polymer formulations .
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Chemical Intermediate: Serves as a precursor in the synthesis of more complex molecules, including pharmaceutical intermediates .
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Acid-Resistant Applications: Its resistance to hydrochloric acid makes it suitable for specialized coatings and materials .
Research Applications
The compound has been studied for various research applications, including:
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Enzyme Modulation: Potential to interact with enzymes through hydrogen bonding and ionic interactions.
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Materials Science: Development of specialized materials with controlled physical properties .
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Pharmaceutical Research: As a building block in the creation of more complex bioactive molecules .
Biological Activity
While specific biological activity data for 1-((2-Hydroxyethyl)amino)propan-2-ol is limited in the available literature, related aminoalcohols have demonstrated certain biological properties:
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Protein Interactions: The compound's ability to form hydrogen bonds enables interactions with proteins, potentially affecting their activity.
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Enzyme Substrates: The functional groups present make it a potential substrate or modulator for various enzymatic reactions.
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Cellular Effects: Studies on similar compounds indicate potential cellular effects, though specific research on this compound is limited .
These hazard classifications indicate that appropriate safety measures must be taken when handling this compound, including the use of personal protective equipment and proper ventilation systems .
Comparison with Related Compounds
1-((2-Hydroxyethyl)amino)propan-2-ol shares structural similarities with several related compounds, each with distinct properties:
Table 5: Comparison with Related Compounds
Current Research and Future Perspectives
Current research on 1-((2-Hydroxyethyl)amino)propan-2-ol focuses on optimizing its synthesis methods and expanding its applications:
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Green Chemistry Approaches: Development of environmentally friendly synthesis methods with higher atom economy and reduced waste generation .
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Novel Applications: Exploration of new applications in materials science, pharmaceutical synthesis, and other fields .
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Structure-Activity Relationships: Investigation of how structural modifications affect the compound's properties and potential biological activities.
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